tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate
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Overview
Description
tert-Butyl((1S,5R)-3-azaspiro[bicyclo[320]heptane-6,1’-cyclopropan]-1-yl)carbamate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.
Introduction of the azaspiro group:
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate has several scientific research applications:
Pharmaceuticals: This compound is studied for its potential use as a building block in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The unique structure of this compound makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopropan]-1-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1S,5R)-rel-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups and specific applications The uniqueness of tert-Butyl((1S,5R)-3-azaspiro[bicyclo[32
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5R)-spiro[3-azabicyclo[3.2.0]heptane-6,1'-cyclopropane]-1-yl]carbamate |
InChI |
InChI=1S/C13H22N2O2/c1-11(2,3)17-10(16)15-13-7-12(4-5-12)9(13)6-14-8-13/h9,14H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1 |
InChI Key |
XOVXPLVIDKQQPD-TVQRCGJNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CC3([C@@H]1CNC2)CC3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3(C1CNC2)CC3 |
Origin of Product |
United States |
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